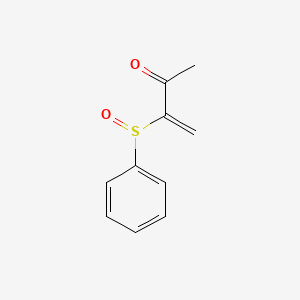
3-(Benzenesulfinyl)but-3-en-2-one
Description
3-(Benzenesulfinyl)but-3-en-2-one is an organic compound with the molecular formula C10H10O2S It is characterized by the presence of a benzenesulfinyl group attached to a butenone backbone
Properties
CAS No. |
104923-79-7 |
|---|---|
Molecular Formula |
C10H10O2S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
3-(benzenesulfinyl)but-3-en-2-one |
InChI |
InChI=1S/C10H10O2S/c1-8(11)9(2)13(12)10-6-4-3-5-7-10/h3-7H,2H2,1H3 |
InChI Key |
IPBVTBRLNYGDBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)S(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfinyl)but-3-en-2-one typically involves the reaction of benzenesulfinyl chloride with but-3-en-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfinyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: 3-(Benzenesulfonyl)but-3-en-2-one.
Reduction: 3-(Benzenesulfanyl)but-3-en-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzenesulfinyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfinyl)but-3-en-2-one involves its interaction with various molecular targets. The sulfinyl group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Phenylsulfinyl)but-3-en-2-one
- 3-(Methylsulfinyl)but-3-en-2-one
- 3-(Ethylsulfinyl)but-3-en-2-one
Uniqueness
3-(Benzenesulfinyl)but-3-en-2-one is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical properties compared to its analogs. This group can engage in specific interactions and reactions that are not possible with other substituents, making it valuable for targeted applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


